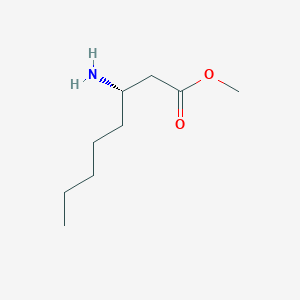
methyl (3S)-3-aminooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-aminooctanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of octanoic acid, featuring an amino group at the third carbon position and a methyl ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-aminooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl (3S)-3-nitrooctanoate, which can be prepared by nitration of methyl octanoate. The reduction is usually carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of biocatalysts such as lipases can be explored to achieve a more environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-aminooctanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (3S)-3-aminooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for various biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-aminooctanoate depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that modify its structure. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-aminohexanoate: Similar structure but with a shorter carbon chain.
Methyl (3S)-3-aminodecanoate: Similar structure but with a longer carbon chain.
Methyl (3S)-3-hydroxyoctanoate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
Methyl (3S)-3-aminooctanoate is unique due to its specific chain length and the presence of both an amino group and a methyl ester group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
833453-79-5 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl (3S)-3-aminooctanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-8(10)7-9(11)12-2/h8H,3-7,10H2,1-2H3/t8-/m0/s1 |
InChI Key |
HWLRZZKYYCFSKA-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)OC)N |
Canonical SMILES |
CCCCCC(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















